molecular formula C8H18N2O3 B14704267 Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- CAS No. 15194-30-6

Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-

Cat. No.: B14704267
CAS No.: 15194-30-6
M. Wt: 190.24 g/mol
InChI Key: GBPMHVWWNARLJZ-UHFFFAOYSA-N
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Description

Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is a chemical compound with the molecular formula C8H18N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing urea, N,N-bis(2-hydroxyethyl)-N’-propyl- involves the reaction of ethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of propylamine with urea, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups.

Industrial Production Methods

In industrial settings, the production of urea, N,N-bis(2-hydroxyethyl)-N’-propyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halides.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halides, alkyl derivatives

Scientific Research Applications

Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and resins.

    Biology: The compound is used in the purification of proteins and enzymes due to its ability to act as a denaturant.

    Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: The compound is used in the production of cosmetics, adhesives, and coatings due to its moisturizing and binding properties.

Mechanism of Action

The mechanism by which urea, N,N-bis(2-hydroxyethyl)-N’-propyl- exerts its effects involves interactions with molecular targets such as proteins and enzymes. The hydroxyethyl groups can form hydrogen bonds with amino acid residues, leading to changes in protein conformation and activity. The propyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the propyl group.

    Urea, N,N-bis(2-hydroxyethyl)-N’-methyl-: Similar structure with a methyl group instead of a propyl group.

Uniqueness

Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is unique due to the presence of both hydroxyethyl and propyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both types of interactions are required, such as in protein purification and drug delivery systems.

Properties

CAS No.

15194-30-6

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-propylurea

InChI

InChI=1S/C8H18N2O3/c1-2-3-9-8(13)10(4-6-11)5-7-12/h11-12H,2-7H2,1H3,(H,9,13)

InChI Key

GBPMHVWWNARLJZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CCO)CCO

Origin of Product

United States

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